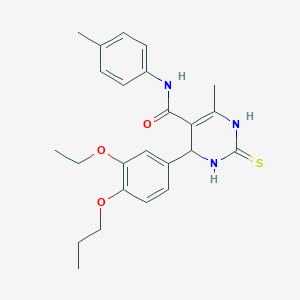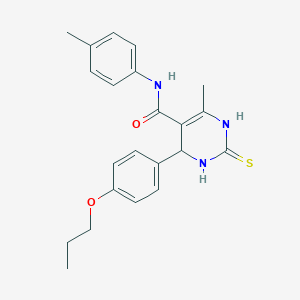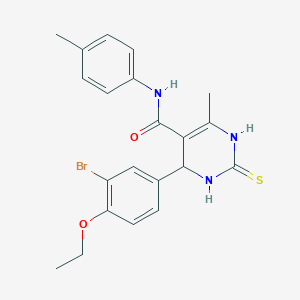![molecular formula C20H19Cl2N5O2S B306235 N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is commonly referred to as "Compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of Compound X is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the activation of apoptotic pathways, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, Compound X has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Compound X in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using Compound X is its high toxicity. This makes it difficult to use in vivo studies and requires specialized equipment and safety protocols.
Orientations Futures
There are several future directions for the research on Compound X. One of the primary areas of research is in the development of new cancer treatments. Compound X has shown promise as a potent anti-cancer agent, and researchers are exploring ways to use it in combination with other drugs to develop more effective cancer treatments. Additionally, researchers are exploring the potential applications of Compound X in other areas, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, Compound X is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound has been found to have potent anti-cancer properties, and researchers are exploring ways to use it in the development of new cancer treatments. While there are limitations to using Compound X in lab experiments, its potential applications make it an important compound for further research.
Méthodes De Synthèse
The synthesis of Compound X involves a series of chemical reactions that require specialized knowledge and equipment. The first step involves the reaction of 2,4-dichlorophenylamine with ethyl bromoacetate to form the intermediate product. This intermediate product is then reacted with thiosemicarbazide to form the desired compound. The final step involves the reaction of Compound X with 3-methylbenzoyl chloride to form the final product.
Applications De Recherche Scientifique
Compound X has been extensively researched due to its potential applications in scientific research. This compound has been found to have several properties that make it useful for various research applications. One of the primary applications of Compound X is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer properties and can induce apoptosis in cancer cells.
Propriétés
Nom du produit |
N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide |
|---|---|
Formule moléculaire |
C20H19Cl2N5O2S |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
N-[[5-[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-12-4-3-5-13(8-12)19(29)23-10-17-25-26-20(27(17)2)30-11-18(28)24-16-7-6-14(21)9-15(16)22/h3-9H,10-11H2,1-2H3,(H,23,29)(H,24,28) |
Clé InChI |
WFXXAYKSLLTXCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B306152.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B306153.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B306154.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B306155.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B306158.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B306160.png)



![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)
![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)